An In-depth Technical Guide to Ethyl 2-Cyanohexanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-Cyanohexanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanohexanoate, a versatile bifunctional molecule, holds a significant position in the landscape of modern organic synthesis. As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility as a valuable building block for drug discovery and development. This document moves beyond a simple recitation of facts to offer insights into the practical considerations and mechanistic underpinnings that are crucial for leveraging this compound's full potential in a laboratory setting.
Physicochemical and Structural Characteristics
Ethyl 2-cyanohexanoate (CAS No. 7391-39-1) is a liquid at room temperature.[1][2][3][4] Its molecular structure features a chiral center at the α-carbon, which bears both a cyano and an ethyl ester functional group, as well as a butyl chain. This unique arrangement of functional groups dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of Ethyl 2-cyanohexanoate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-cyanohexanoate | [1] |
| CAS Number | 7391-39-1 | [1][2] |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [1][2] |
| Boiling Point | 298.52°C (rough estimate) | [3][4] |
| Density | 0.9537 g/mL (estimate) | [4] |
| Refractive Index | 1.4248 (estimate) | [4] |
| SMILES | CCCCC(C#N)C(=O)OCC | [1] |
It is important to note that some of the physical properties, such as boiling point, density, and refractive index, are estimates and should be used as a guide.[4] For comparison, the related compound ethyl 2-ethylhexanoate has a reported boiling point of 81°C at 24 mmHg and a density range of 0.860 - 0.867 g/mL.[5]
Molecular Structure
The structure of Ethyl 2-cyanohexanoate is characterized by the presence of two key functional groups attached to the same carbon atom: an electron-withdrawing cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃). This α-cyano ester moiety is attached to a linear four-carbon alkyl chain (butyl group).
Spectroscopic Profile
The structural features of Ethyl 2-cyanohexanoate give rise to a characteristic spectroscopic signature. While a comprehensive, publicly available dataset of its spectra is limited, we can predict the key features based on its structure and data from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group of the ester (a triplet and a quartet), the protons of the butyl chain, and a single proton at the α-carbon. The chemical shift of this α-proton will be influenced by the adjacent cyano and ester groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the cyano carbon, the α-carbon, and the carbons of the ethyl and butyl groups. Quaternary carbons, like the cyano carbon, typically show weaker signals.[6][7][8]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Another strong band will be present for the carbonyl (C=O) stretch of the ester, usually around 1750-1735 cm⁻¹.[1][9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the ethoxy group, the ethyl group, or cleavage of the butyl chain.[1][5]
Synthesis of Ethyl 2-Cyanohexanoate
The most common and efficient method for the synthesis of Ethyl 2-cyanohexanoate is the alkylation of ethyl cyanoacetate. This reaction takes advantage of the acidity of the α-proton of ethyl cyanoacetate, which can be deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then undergoes an Sₙ2 reaction with an appropriate alkyl halide, in this case, a butyl halide such as 1-bromobutane.
Reaction Mechanism
The synthesis proceeds via a classic carbanion alkylation mechanism. The choice of base is critical; sodium ethoxide in ethanol is commonly used to minimize transesterification side reactions.
Experimental Protocol: Synthesis of Ethyl 2-Cyanohexanoate
This protocol is a representative procedure based on established methods for the alkylation of ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
1-Bromobutane
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add ethyl cyanoacetate dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of ethyl cyanoacetate.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure Ethyl 2-cyanohexanoate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Ethyl 2-cyanohexanoate stems from the reactivity of its two key functional groups, which can be manipulated either independently or in concert.
Hydrolysis and Decarboxylation
One of the most powerful transformations of α-cyano esters is their hydrolysis followed by decarboxylation to yield a carboxylic acid. This process effectively allows for the use of the cyanoacetate moiety as a carboxylate synthon. The reaction typically proceeds by heating the α-cyano ester with a strong acid or base, which hydrolyzes both the ester and the nitrile to a dicarboxylic acid intermediate. This β-keto acid analog readily undergoes decarboxylation upon heating to afford the final carboxylic acid.
Krapcho Decarboxylation
A milder alternative for the decarboxylation of α-cyano esters is the Krapcho decarboxylation. This reaction involves heating the α-cyano ester in a polar aprotic solvent (such as DMSO) with a salt (typically a halide like LiCl or NaCl) and a small amount of water. This method is particularly useful for substrates that are sensitive to strongly acidic or basic conditions.
Reductive Decyanation
The cyano group can be removed reductively, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation under certain conditions. This provides a route to mono-substituted esters.
Applications in Drug Development and Organic Synthesis
Ethyl 2-cyanohexanoate and its derivatives are valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The ability to introduce a carboxyl group or other functionalities after chain elongation makes it a powerful tool for carbon-carbon bond formation.
While specific examples of marketed drugs derived directly from Ethyl 2-cyanohexanoate are not readily found in the public literature, the analogous chemistry is widely applied. For instance, the alkylation of cyanoacetates is a key step in the synthesis of various anticonvulsant drugs and other neurologically active compounds.
Derivatives of 2-ethylhexanoic acid, which can be synthesized from Ethyl 2-cyanohexanoate, have broad applications. Metal salts of 2-ethylhexanoic acid are used as catalysts in polymerization reactions and as "oil drying agents" in paints and varnishes. The sodium salt, sodium 2-ethylhexanoate, is used as a pharmaceutical intermediate in the preparation of semi-synthetic penicillins and cephalosporins.
Safety and Handling
Ethyl 2-cyanohexanoate is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Ethyl 2-cyanohexanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly in the field of drug discovery.
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